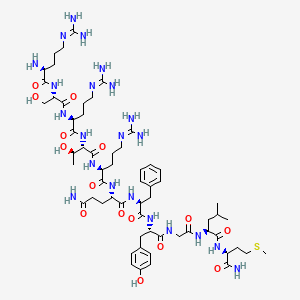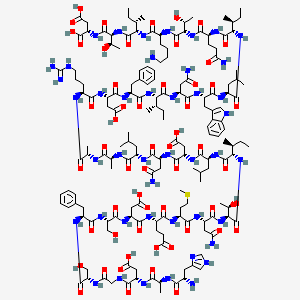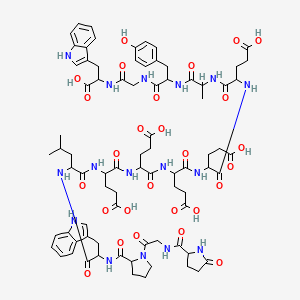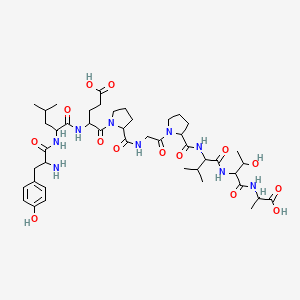
2293841-58-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCMA72-80 is a HLA-A2-specific B-cell maturation antigen (BCMA) peptide, with great affinity to HLA-A2, used in the research of multiple myeloma or other B-cell maturation antigen expressing tumors.
Wissenschaftliche Forschungsanwendungen
Scientific Software and Grid Computing : Scientific research applications, including those that might utilize "2293841-58-2," often face challenges in development due to their complexity and the need for advanced programming skills. Recent trends show an increase in the use of scientific software frameworks for both grid-enabling existing applications and developing new ones, which enhances programming productivity in scientific research (Appelbe et al., 2007).
Advancements in Electronic Materials : The development of new materials, such as those in the electronics industry, is crucial in scientific research. Discoveries in semiconducting materials have led to significant technological advancements, which may include applications of "2293841-58-2" in this context (Cushing et al., 2004).
Data-Intensive Analysis in Science : In data-intensive scientific research, various software applications are used to support analyses and processes. These applications must meet requirements such as interoperability, integration, and efficient data handling, which could be relevant to studies involving "2293841-58-2" (Yao et al., 2014).
Testing Frameworks for Legacy Scientific Code : Scientific applications, including those involving "2293841-58-2," require robust testing frameworks to optimize software design and functionality. Such frameworks help in visualizing scientific code architecture and improving performance (Yao et al., 2017).
Licensing and Copyright in Scientific Software : The distribution and dissemination of scientific software, potentially including applications related to "2293841-58-2," require legal knowledge in licensing. Understanding software licensing is essential for scientific programmers to share their work effectively (Morin et al., 2012).
Accelerating Scientific Discoveries through Hackathons : Hackathons have been recognized as a means to enhance collaborative science, which could involve research on "2293841-58-2." They facilitate peer review, reproducibility of scientific analyses, and bridge the divide between data generators and analysts (Ghouila et al., 2018).
Empowering Scientists through Software Design : The Taverna Workbench and the myExperiment social website demonstrate how software design principles can empower scientists in their research, potentially including studies involving "2293841-58-2" (De Roure & Goble, 2009).
Eigenschaften
CAS-Nummer |
2293841-58-2 |
|---|---|
Produktname |
2293841-58-2 |
Molekularformel |
C₅₉H₉₇N₁₃O₁₁S |
Molekulargewicht |
1196.55 |
Sequenz |
One Letter Code: YLMFLLRKI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







